molecular formula C24H30N2O4 B2400481 N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-(4-methoxyphenyl)propanamide CAS No. 921566-29-2

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-(4-methoxyphenyl)propanamide

Cat. No.: B2400481
CAS No.: 921566-29-2
M. Wt: 410.514
InChI Key: MPLXZUISRRAZKT-UHFFFAOYSA-N
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Description

This compound features a tetrahydrobenzo[b][1,4]oxazepin core, a seven-membered heterocyclic ring containing oxygen and nitrogen atoms. Key substituents include:

  • 3,3-dimethyl and 4-oxo groups on the oxazepin ring.
  • A 5-propyl chain extending from the nitrogen atom in the ring.
  • A 3-(4-methoxyphenyl)propanamide moiety attached at the 8-position of the benzofused ring.

The oxazepin core is structurally distinct from simpler benzodiazepines, as its fused ring system and substituents likely modulate receptor binding or metabolic stability.

Properties

IUPAC Name

N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-8-yl)-3-(4-methoxyphenyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N2O4/c1-5-14-26-20-12-9-18(15-21(20)30-16-24(2,3)23(26)28)25-22(27)13-8-17-6-10-19(29-4)11-7-17/h6-7,9-12,15H,5,8,13-14,16H2,1-4H3,(H,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPLXZUISRRAZKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(C=C(C=C2)NC(=O)CCC3=CC=C(C=C3)OC)OCC(C1=O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-(4-methoxyphenyl)propanamide is a complex organic compound that falls under the category of oxazepines. This compound has garnered attention in medicinal chemistry due to its potential biological activities and therapeutic applications.

Chemical Structure and Properties

The compound's structure includes a tetrahydrobenzo[b][1,4]oxazepine core, which is known for its diverse biological activities. The presence of methoxy and propyl groups contributes to its pharmacological profile.

Molecular Formula : C22H26N2O4
Molecular Weight : 382.4528 g/mol
CAS Number : 921791-39-1

This compound exerts its biological effects through several mechanisms:

  • Enzyme Modulation : The compound may inhibit or activate specific enzymes involved in metabolic pathways.
  • Receptor Interaction : It can bind to various receptors, influencing signaling pathways crucial for cellular responses.
  • Gene Expression : The compound may interact with DNA or RNA, affecting gene expression patterns.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

Antitumor Activity

Studies have shown that oxazepine derivatives can possess antitumor properties. For instance, compounds with similar structures have demonstrated cytotoxic effects on various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

Antimicrobial Properties

This compound has been evaluated for its antimicrobial activity against several pathogens. Preliminary data suggest it may inhibit the growth of both Gram-positive and Gram-negative bacteria.

Neuroprotective Effects

Research into similar oxazepine compounds indicates potential neuroprotective effects. These compounds may modulate neurotransmitter systems and provide protection against neurodegenerative conditions.

Case Studies

Several studies have investigated the biological activity of related compounds in the oxazepine class:

  • Antitumor Effects : A study published in Journal of Medicinal Chemistry demonstrated that a related oxazepine derivative inhibited tumor growth in xenograft models with an IC50 value of 0.67 µM .
  • Antimicrobial Activity : Another study reported that a structurally similar compound exhibited significant antibacterial activity with MIC values ranging from 0.5 to 2 µg/mL against various bacterial strains .

Data Table: Biological Activity Overview

Biological ActivityEffect/ActivityReference
AntitumorIC50 = 0.67 µM
AntimicrobialMIC = 0.5 - 2 µg/mL
NeuroprotectiveModulates neurotransmitters

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Comparison with 4-Methoxyphenyl-Containing Compounds

Compound from :

3-((((2R,3R,4R,5R)-2-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-... )propanenitrile

  • Shared feature : The 4-methoxyphenyl group, which is critical for hydrophobic interactions in many bioactive molecules.
  • Divergence: The target compound has a propanamide linker, while this compound uses a propanenitrile group.
Compounds 3a–g from :

[N-(1-(4-methoxyphenyl)-3-oxo-3-((4-(N-(substituted)sulfamoyl)phenyl)amino)prop-1-en-1-yl)benzamide]

  • Shared feature : The 4-methoxyphenyl group and an amide bond.
  • Divergence: These compounds incorporate a sulfamoylphenylamino group, which is absent in the target compound. Sulfonamides are known for their antibacterial and enzyme-inhibitory properties, suggesting divergent biological targets .

Comparison with Propanamide Derivatives

Propanil () :

N-(3,4-dichlorophenyl)propanamide

  • Shared feature : The propanamide backbone , a common motif in agrochemicals and pharmaceuticals.
  • Divergence : Propanil lacks the heterocyclic oxazepin core and instead has a dichlorophenyl group, which confers herbicidal activity via inhibition of photosynthesis .
Iprodione Metabolite Isomer () :

N-(3,5-dichlorophenyl)-3-(1-methylethyl)-2,4-dioxo-1-imidazolidinecarboxamide

  • Shared feature : A substituted amide group.
  • Divergence: The imidazolidine ring in this compound contrasts with the oxazepin core of the target molecule, likely leading to differences in mechanism (e.g., fungicidal vs.

Key Structural Differentiators and Implications

Benzo[b][1,4]oxazepin Core

The oxazepin ring distinguishes the target compound from simpler amides or nitriles. This core may:

  • Enhance rigidity , improving receptor-binding selectivity.
  • Influence metabolic stability due to steric hindrance from the 3,3-dimethyl groups.

Propyl and 4-Methoxyphenyl Substitutents

  • The 4-methoxyphenyl group may engage in aryl receptor interactions, similar to selective serotonin reuptake inhibitors (SSRIs) or kinase inhibitors.

Hypothetical Pharmacological Profile vs. Comparators

Feature Target Compound Propanil () Compound 3a–g ()
Core Structure Benzo[b][1,4]oxazepin Dichlorophenylpropanamide Sulfamoylphenyl-benzamide
Key Functional Groups 4-Methoxyphenyl, propanamide Dichlorophenyl, propanamide Sulfamoyl, enone
Potential Application CNS modulation (hypothetical) Herbicide Antimicrobial/Enzyme inhibition

Q & A

Q. Q. How can synthetic routes be adapted for isotopic labeling (e.g., 13C^{13}C) to support metabolic studies?

  • Methodology :
  • Isotope Incorporation : Introduce 13C^{13}C-labeled propyl or methoxyphenyl groups during synthesis using labeled precursors (e.g., 13C^{13}C-methanol).
  • Validation : Confirm isotopic purity via mass spectrometry and track metabolic fate using NMR-based flux analysis .

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